Ambrisentan is an orally active, selective endothelin A receptor antagonist []. It acts as a potent vasoconstrictor and plays a role in the development of pulmonary arterial hypertension (PAH) []. Ambrisentan is classified as a PAH-specific medication and is used in the treatment of patients with PAH [].
An efficient and robust synthetic route for Ambrisentan was designed involving the recycling of the unwanted isomer from the resolution mother liquors []. This method aimed to address the racemization of Ambrisentan observed in the absence of acid or base in specific solvents []. The recovery process aimed for racemates exceeding 99.5% purity []. Utilizing this recycling method, Ambrisentan was synthesized with a yield of 47%, a purity greater than 99.5%, and an enantiomeric excess of 99.8% without requiring column purification [].
The degradation products formed under these conditions have been characterized using LC-MS/MS, aiding in understanding the stability of Ambrisentan [].
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7